(S)-1-Benzylpyrrolidin-3-ol

Overview

Description

(S)-1-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₅NO, and it has a molecular weight of 177.24 g/mol . This compound is critical in pharmaceutical synthesis, particularly as a precursor for generating impurities of the antihypertensive drug Barnidipine hydrochloride (optical purity: 99.8%) . Key properties include:

Biological Activity

(S)-1-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

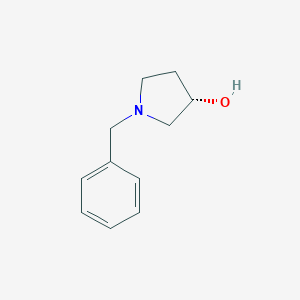

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO

- CAS Number : 101385-90-4

- Molecular Weight : 175.25 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the creation of structurally diverse analogues. This method involves the reaction of an amine, an isocyanide, and two different aldehydes or acids to yield a library of compounds that can be screened for biological activity .

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound derivatives exhibit selective cytotoxicity against cancer cell lines, particularly HL-60 cells. The mechanism of action is primarily linked to the activation of caspases, which are crucial for the apoptotic process. The lead compounds derived from this compound showed enhanced binding to caspase-3, promoting apoptosis in cancer cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HL-60 | 10 | Caspase activation |

| 5p | HL-60 | 12 | Caspase activation |

| Control | Non-cancerous | >100 | No significant effect |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with cholinergic systems makes it a candidate for further exploration in neurodegenerative disease therapy .

Table 2: AChE Inhibition Activity

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Donepezil | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or the pyrrolidine ring can significantly affect the biological activity of this compound derivatives. For instance, introducing electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish cytotoxic effects against specific cancer cell lines .

Case Study 1: Apoptosis Induction in Cancer Cells

A study evaluated a series of this compound derivatives for their ability to induce apoptosis in HL-60 cells. The findings revealed that compounds with specific substitutions on the benzyl ring exhibited increased efficacy in promoting caspase-mediated apoptosis compared to unsubstituted analogues .

Case Study 2: Neuroprotective Potential

In another investigation, this compound was tested for its neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that this compound could mitigate cell death by enhancing antioxidant defenses and inhibiting AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(S)-1-Benzylpyrrolidin-3-ol has been investigated for its potential as a muscarinic receptor antagonist. Muscarinic receptors are critical components in the cholinergic system and are implicated in numerous physiological processes. Compounds derived from this compound have shown promise in treating conditions related to the respiratory, urinary, and gastrointestinal systems by modulating these receptors .

Case Study: Barnidipine

One notable application is in the synthesis of barnidipine, a calcium antagonist used for hypertension treatment. The synthesis involves the condensation of this compound with other chemical precursors to yield barnidipine hydrochloride with high optical purity . This process exemplifies how this compound serves as a vital building block in developing therapeutics.

Asymmetric Synthesis

Role as an Organocatalyst

this compound has been utilized in asymmetric synthesis, particularly as a chiral auxiliary or catalyst. Its structural characteristics enable it to facilitate various enantioselective reactions. For instance, it has been employed in the asymmetric hydroboration of N-substituted 3-pyrrolines, leading to the formation of high-value compounds .

Innovative Synthetic Strategies

Recent advancements have highlighted this compound's role in developing novel organocatalysts. These catalysts have shown effectiveness in promoting reactions under environmentally friendly conditions, thus aligning with contemporary green chemistry principles . The ability of pyrrolidine derivatives to act as organocatalysts has opened new avenues for synthesizing complex molecules efficiently.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3-hydroxypyrrolidine (CAS: 775-15-5)

- Structural similarity: Shares the same molecular formula (C₁₁H₁₅NO) and core pyrrolidine scaffold but lacks stereochemical specification .

- Key differences: Synthesis: Prepared via bromobenzyl and 3-pyrrolidinol condensation (93% yield) , whereas (S)-1-Benzylpyrrolidin-3-ol is synthesized via chiral resolution using cinchonine (65.5% yield) . Application: Used in general organic synthesis, unlike the enantiomerically pure (S)-form, which is tailored for pharmaceutical impurity profiling .

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol (CAS: 1289584-84-4)

- Structural modification: Incorporates chlorine substituents on the benzyl ring (C₁₁H₁₃Cl₂NO; MW: 246.13) .

- Applications: Limited data, but halogenation often targets improved bioactivity or selectivity in drug discovery .

5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

- Structural complexity : Features a phenylethyl group and oxadiazole ring (C₂₄H₂₂N₄O₂; MW: 398.46) .

- Functional differences: Antiviral activity: This compound was profiled for antiviral applications, unlike this compound, which is pharma-focused .

Data Table: Comparative Analysis

Key Research Findings

Stereochemical Specificity : The (S)-configuration of 1-Benzylpyrrolidin-3-ol is critical for its role in Barnidipine synthesis, ensuring minimal enantiomeric impurities (<0.2%) .

Impact of Substituents :

- Halogenation (e.g., chlorine) increases molecular weight and may enhance target selectivity .

- Heterocyclic additions (e.g., oxadiazole) expand applications to antiviral research but reduce synthetic yield compared to simpler analogs .

Synthetic Efficiency: Chiral resolution methods for this compound achieve moderate yields (65.5%), whereas non-chiral analogs like 1-Benzyl-3-hydroxypyrrolidine are synthesized more efficiently (93%) .

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.